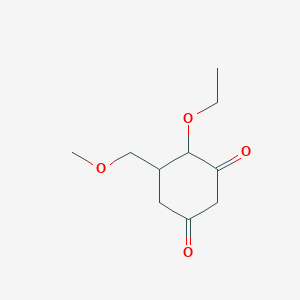![molecular formula C14H11NO3S B070013 2-[(4-Methylphenyl)thio]-5-nitrobenzaldehyde CAS No. 175278-42-9](/img/structure/B70013.png)
2-[(4-Methylphenyl)thio]-5-nitrobenzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds related to 2-[(4-Methylphenyl)thio]-5-nitrobenzaldehyde involves various chemical reactions and methodologies that target the creation of complex molecules with specific structural features. These processes often involve the use of thiosemicarbazone derivatives, as demonstrated in the synthesis of mixed-ligand complexes with nickel and ruthenium, where thiosemicarbazones act as donor molecules to form stable solid complexes with specific geometrical structures (Ülküseven et al., 2008).
Molecular Structure Analysis
The molecular structure of compounds related to 2-[(4-Methylphenyl)thio]-5-nitrobenzaldehyde and its derivatives has been extensively studied, revealing details about their geometrical configurations and electronic structures. For instance, studies on hydrogen-bonded sheets and frameworks in related nitrobenzaldehyde compounds highlight the complexity of their structural arrangements and the importance of hydrogen bonding in stabilizing these structures (Wardell et al., 2005).
Chemical Reactions and Properties
Chemical reactions involving 2-[(4-Methylphenyl)thio]-5-nitrobenzaldehyde derivatives are diverse, leading to various products with unique properties. The reactivity of these compounds can be attributed to their functional groups, which participate in reactions such as condensation, hydrogen bonding, and interaction with metals to form complexes with potential biological activities (Prathima et al., 2010).
Physical Properties Analysis
The physical properties of 2-[(4-Methylphenyl)thio]-5-nitrobenzaldehyde and its derivatives, such as solubility, melting points, and crystalline structures, are crucial for understanding their behavior in different environments. These properties are often determined through X-ray crystallography and spectroscopic methods, providing insight into the molecule's stability and potential applications (Zhang et al., 2010).
Chemical Properties Analysis
The chemical properties of 2-[(4-Methylphenyl)thio]-5-nitrobenzaldehyde derivatives, including their reactivity, stability, and interactions with various reagents, are central to their applications in synthesis and potential biological activities. Studies on the reactivity of thiobenzaldehydes, for instance, reveal significant insights into their stability and reaction mechanisms, which are essential for developing new synthetic methodologies and applications (Ishii et al., 1996).
Applications De Recherche Scientifique
Application 1: DNA Targeting Agents
- Scientific Field : Biochemistry and Molecular Biology .
- Summary of the Application : This compound is used in the synthesis of DNA targeting agents, specifically 1-trifluoroacetyl-3-aryl-5-(2-oxo-2-arylethylthio)-1,2,4-triazoles .
- Methods of Application : The compound is synthesized through a one-pot cascade reaction of 3-mercapto [1,2,4]triazoles with trifluoromethyl-β-diktetones in the presence of NBS .
- Results or Outcomes : The synthesized analogs were primarily screened for their ability to bind with the DNA duplex d (CGCGAATTCGCG) 2 using molecular modeling tools . The most promising compound demonstrated a strong binding affinity with double-helical DNA, particularly within the minor groove .
Application 2: Stereoselective Synthesis of 2-Deoxythiosugars
- Scientific Field : Organic Chemistry .
- Summary of the Application : This compound is used in the stereoselective synthesis of 2-deoxythiosugars from glycals .
- Methods of Application : An effective and direct methodology to stereoselectively synthesize α-2-deoxythioglycosides catalyzed by AgOTf has been developed .
- Results or Outcomes : Various alkyl thiols and thiophenols were explored and the desired products were formed in good yields with excellent α-selectivity .
Application 3: Antileishmanial and Antimalarial Agents
- Scientific Field : Medicinal Chemistry .
- Summary of the Application : This compound is used in the synthesis of hydrazine-coupled pyrazole derivatives, which are known for their diverse pharmacological effects including potent antileishmanial and antimalarial activities .
- Methods of Application : The hydrazine-coupled pyrazoles were successfully synthesized and their structures were verified by employing elemental microanalysis, FTIR, and 1H NMR techniques .
- Results or Outcomes : The synthesized pyrazole derivatives were evaluated against Leishmania aethiopica clinical isolate and Plasmodium berghei infected mice. The results revealed that some compounds displayed superior antipromastigote activity and inhibition effects against Plasmodium berghei .
Propriétés
IUPAC Name |
2-(4-methylphenyl)sulfanyl-5-nitrobenzaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO3S/c1-10-2-5-13(6-3-10)19-14-7-4-12(15(17)18)8-11(14)9-16/h2-9H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTYFHCKVUPSOLA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC2=C(C=C(C=C2)[N+](=O)[O-])C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70384288 |
Source


|
| Record name | 2-[(4-Methylphenyl)sulfanyl]-5-nitrobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70384288 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-Methylphenyl)thio]-5-nitrobenzaldehyde | |
CAS RN |
175278-42-9 |
Source


|
| Record name | 2-[(4-Methylphenyl)thio]-5-nitrobenzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=175278-42-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[(4-Methylphenyl)sulfanyl]-5-nitrobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70384288 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Azabicyclo[3.2.1]octan-6-one](/img/structure/B69930.png)
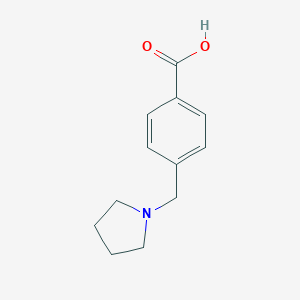
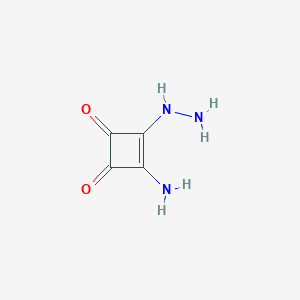
![3-Hydroxy-5-methoxy-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one](/img/structure/B69942.png)

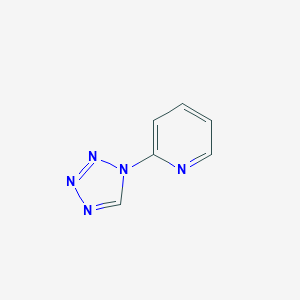
![4-Methyl-5-azaspiro[2.4]heptan-2-amine](/img/structure/B69949.png)
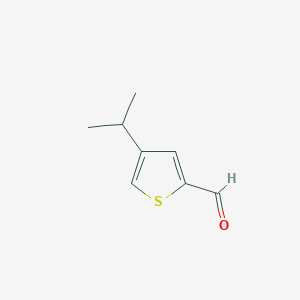
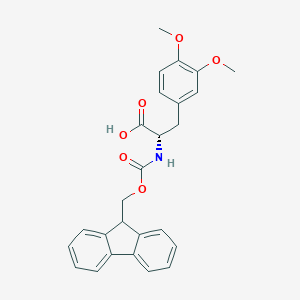


![4-Chloro-1,3-Dimethyl-1H-Pyrazolo[3,4-B]Pyridine-5-Carboxamide](/img/structure/B69962.png)

